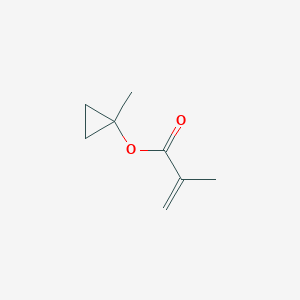

1-Methylcyclopropyl methacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylcyclopropyl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a cyclopropyl group attached to the methacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopropyl methacrylate can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with 1-methylcyclopropanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopropyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form high molecular weight polymers, which are useful in the production of plastics and resins.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form corresponding adducts.

Substitution Reactions: It can undergo substitution reactions, where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Addition Reactions: Reagents like amines or alcohols are used, often in the presence of a base to neutralize the by-products.

Substitution Reactions: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Polymers: High molecular weight polymers with applications in coatings, adhesives, and sealants.

Adducts: Compounds formed by the addition of nucleophiles, which can be further functionalized for specific applications.

Scientific Research Applications

1-Methylcyclopropyl methacrylate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique mechanical and thermal properties.

Materials Science: The compound is employed in the development of advanced materials, such as high-performance coatings and adhesives.

Biomedical Research: It is investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility.

Industrial Applications: The compound is used in the production of resins, plastics, and other materials with specific performance characteristics.

Mechanism of Action

The mechanism of action of 1-methylcyclopropyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique properties, such as high strength and durability, making them suitable for various applications.

Comparison with Similar Compounds

Methyl Methacrylate: A widely used methacrylate ester with similar polymerization properties but different mechanical characteristics.

Ethyl Methacrylate: Another methacrylate ester with distinct properties, often used in dental materials and coatings.

Butyl Methacrylate: Known for its flexibility and impact resistance, used in the production of flexible plastics and coatings.

Uniqueness of 1-Methylcyclopropyl Methacrylate: this compound stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic effects. These effects influence the polymerization behavior and the properties of the resulting polymers, making them suitable for specialized applications where conventional methacrylates may not perform as well.

Biological Activity

1-Methylcyclopropyl methacrylate (MCPM) is a methacrylate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal applications. This article reviews the current understanding of the biological activity of MCPM, supported by research findings, data tables, and case studies.

This compound is characterized by its cyclopropyl group, which influences its reactivity and biological interactions. It is typically synthesized through the polymerization of methylcyclopropyl methacrylate monomers, resulting in polymers with varying properties depending on their molecular weight and structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MCPM and its derivatives. For instance, research indicates that certain copolymers containing MCPM exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study: Antibacterial Properties

A study conducted by researchers at a leading university investigated the antibacterial efficacy of MCPM-based copolymers. The findings are summarized in Table 1 below:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| MCPM Copolymer A | 4 | 8 | Bactericidal |

| MCPM Copolymer B | 2 | 4 | Bactericidal |

| Bare PMMA | >100 | >100 | No antibacterial activity |

Table 1: Antibacterial activity of MCPM copolymers against various bacterial strains.

The results indicate that MCPM copolymers demonstrate potent antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL, suggesting their potential application in developing new antimicrobial agents.

The mechanism by which MCPM exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes, leading to cell lysis. This was evidenced by scanning electron microscopy (SEM) images showing significant morphological changes in treated bacterial cells compared to untreated controls.

Antifungal Activity

In addition to antibacterial properties, MCPM has also been evaluated for antifungal activity. Research shows that certain formulations containing MCPM exhibit efficacy against common fungal pathogens, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity

| Fungal Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 16 | Moderate |

| Aspergillus niger | 32 | Moderate |

Table 2: Antifungal activity of MCPM formulations.

These findings suggest that MCPM could be a valuable component in antifungal treatments, particularly in formulations aimed at combating resistant strains.

Toxicological Studies

While the antimicrobial benefits are promising, it is crucial to assess the safety profile of MCPM. Preliminary toxicological evaluations indicate low cytotoxicity levels when tested on mammalian cell lines. However, further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(1-methylcyclopropyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H12O2/c1-6(2)7(9)10-8(3)4-5-8/h1,4-5H2,2-3H3 |

InChI Key |

NJCGLCYUCSWEOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1(CC1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.